H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH
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Overview
Description
The compound H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various protecting groups and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH: has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
H-Val-Thr-Gly-Val-Thr-Ala-Val-Ala-Gln-Nle-Thr-Val-OH: is similar to other peptides with sequences containing valine, threonine, glycine, alanine, and glutamine residues.
Semaglutide: A peptide with a different sequence but similar applications in medicine.
Tirzepatide: Another peptide with therapeutic potential.
Uniqueness
The uniqueness of This compound lies in its specific sequence, which imparts distinct biological and chemical properties. This sequence can influence its stability, solubility, and interaction with biological targets, making it valuable for specific research and therapeutic applications.
Properties
Molecular Formula |
C51H91N13O17 |
---|---|
Molecular Weight |
1158.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C51H91N13O17/c1-15-16-17-30(44(73)62-40(29(14)67)50(79)61-37(24(8)9)51(80)81)58-43(72)31(18-19-32(52)68)57-41(70)25(10)55-47(76)36(23(6)7)60-42(71)26(11)56-49(78)39(28(13)66)64-48(77)35(22(4)5)59-33(69)20-54-46(75)38(27(12)65)63-45(74)34(53)21(2)3/h21-31,34-40,65-67H,15-20,53H2,1-14H3,(H2,52,68)(H,54,75)(H,55,76)(H,56,78)(H,57,70)(H,58,72)(H,59,69)(H,60,71)(H,61,79)(H,62,73)(H,63,74)(H,64,77)(H,80,81)/t25-,26-,27+,28+,29+,30-,31-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
IWMYENIOPXNEJB-RAPMQYNDSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCCCC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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